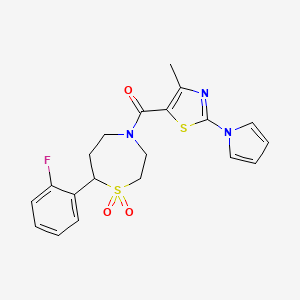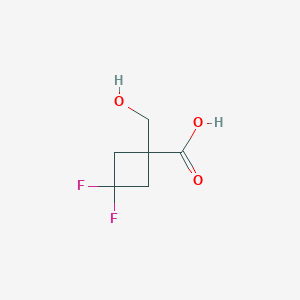
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydrofuran, a commonly used solvent in organic chemistry . The trifluoromethyl group attached to the phenethyl part of the molecule could potentially alter its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would include a nicotinamide ring, a tetrahydrofuran ring, and a phenethyl group with a trifluoromethyl substituent. The exact structure would depend on the positions of these groups and any stereochemistry involved .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Antiprotozoal Activity and Drug Development
Research on nicotinamide derivatives has shown significant antiprotozoal activity against pathogens like Trypanosoma and Plasmodium falciparum, highlighting their potential in developing treatments for diseases such as sleeping sickness and malaria. For instance, compounds synthesized from nicotinamide analogues demonstrated curative effects in mouse models for Trypanosoma brucei rhodesiense, offering a promising avenue for therapeutic development (Ismail et al., 2003).
Antimicrobial and Antibacterial Properties
Nicotinamide derivatives have also been explored for their antimicrobial and antibacterial properties. Studies on new 4-Thiazolidinones of nicotinic acid have shown activity against a range of bacteria and fungal species, suggesting these compounds could serve as a basis for developing new antimicrobial agents (Patel & Shaikh, 2010).
Metabolic and Nutritional Research
Nicotinamide plays a critical role in cellular energy metabolism, influencing oxidative stress and various cellular pathways. Its involvement in disorders related to immune system dysfunction, diabetes, and aging-related diseases makes it a focal point for research into nutritional and metabolic health (Maiese et al., 2009).
Corrosion Inhibition
Research has extended into the field of material science, where nicotinamide derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion in acidic environments. This application could be particularly relevant in industries where metal preservation is critical (Chakravarthy, Mohana, & Kumar, 2014).
Fundamental Chemical Research and Synthesis
Nicotinamide and its derivatives serve as key components in the synthesis of complex organic molecules, offering insights into reaction mechanisms and the development of new synthetic methodologies. For example, studies on the synthesis and functionalization of tetrahydrofuran derivatives highlight the versatility of nicotinamide-related compounds in organic chemistry and material science (Koo & Hillhouse, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-4-1-13(2-5-15)7-9-23-18(25)14-3-6-17(24-11-14)27-16-8-10-26-12-16/h1-6,11,16H,7-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZIVQCAXAGTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)
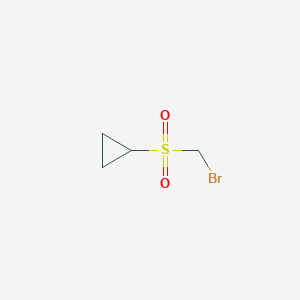
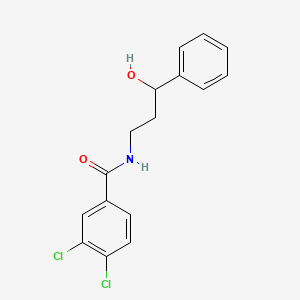
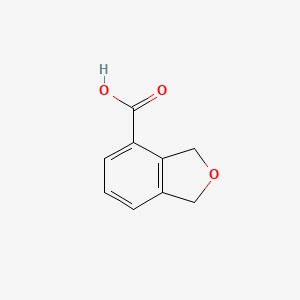
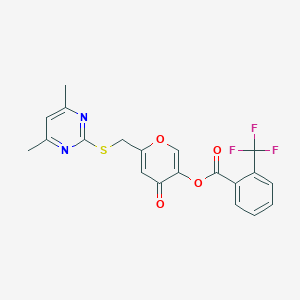
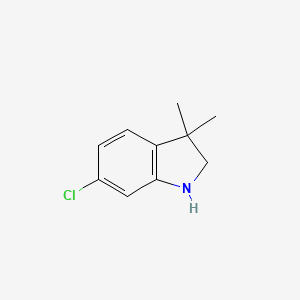
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)
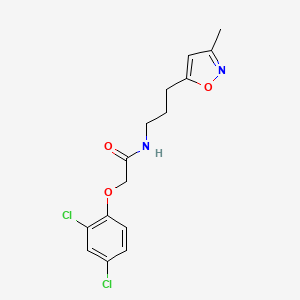
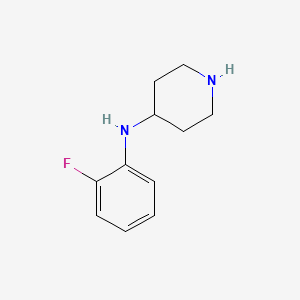
![tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2761954.png)
